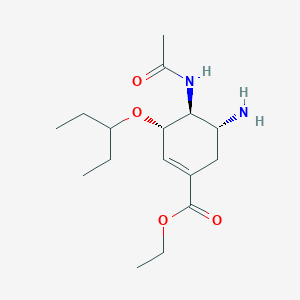

Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

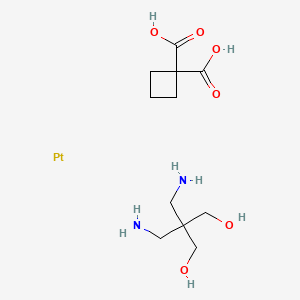

Oseltamivir, marketed under the brand name Tamiflu, is an antiviral medication used to treat and prevent influenza A and influenza B, the viruses that cause the flu . It is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading within the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of oseltamivir is complex due to the presence of three contiguous chiral centers. The commercial production of oseltamivir starts from shikimic acid, which is harvested from Chinese star anise or produced using recombinant Escherichia coli . The synthesis involves several steps, including esterification, ketalization, mesylation, and reductive opening of the ketal . The process also includes the formation of an epoxide, which is then opened with allyl amine to yield the corresponding 1,2-amino alcohol .

Industrial Production Methods

The industrial production of oseltamivir has been optimized to improve yields and reduce the number of steps. The current method involves the use of shikimic acid as the starting material, followed by a series of chemical reactions to produce the final product . This method has been further improved by Hoffmann-La Roche to make it more efficient and scalable .

Analyse Des Réactions Chimiques

Types of Reactions

Oseltamivir undergoes several types of chemical reactions, including:

Oxidation: Oseltamivir can be oxidized to form various metabolites.

Reduction: The reduction of oseltamivir can lead to the formation of its active metabolite, oseltamivir carboxylate.

Substitution: Various substitution reactions can be performed on oseltamivir to modify its chemical structure.

Common Reagents and Conditions

Common reagents used in the synthesis of oseltamivir include ethanol, thionyl chloride, p-toluenesulfonic acid, triethylamine, methanesulfonyl chloride, and allyl amine . The reactions are typically carried out under controlled conditions to ensure the desired stereochemistry and yield.

Major Products Formed

The major product formed from the reduction of oseltamivir is oseltamivir carboxylate, which is the active metabolite responsible for its antiviral activity .

Applications De Recherche Scientifique

Oseltamivir has several scientific research applications, including:

Mécanisme D'action

Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate, by esterases in the liver . Oseltamivir carboxylate inhibits the activity of the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected cells . By blocking neuraminidase, oseltamivir prevents the virus from spreading within the respiratory tract, thereby reducing the severity and duration of influenza symptoms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Oseltamivir is part of a class of antiviral drugs known as neuraminidase inhibitors. Other compounds in this class include:

Zanamivir: Another neuraminidase inhibitor used to treat influenza.

Laninamivir: A long-acting neuraminidase inhibitor used for the treatment and prevention of influenza.

Peramivir: An intravenous neuraminidase inhibitor used for the treatment of influenza.

Comparison

Compared to other neuraminidase inhibitors, oseltamivir has the advantage of being orally bioavailable, making it easier to administer . it may have more adverse effects, such as nausea, compared to zanamivir and baloxavir . Oseltamivir is also less effective if used after 48 hours of influenza infection .

Propriétés

Formule moléculaire |

C16H28N2O4 |

|---|---|

Poids moléculaire |

312.40 g/mol |

Nom IUPAC |

ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m1/s1 |

Clé InChI |

VSZGPKBBMSAYNT-ILXRZTDVSA-N |

SMILES isomérique |

CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC |

SMILES canonique |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13891945.png)

![5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)

![tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13891993.png)

![Methyl 6-chloro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13892001.png)

![2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B13892004.png)

![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanamine](/img/structure/B13892007.png)